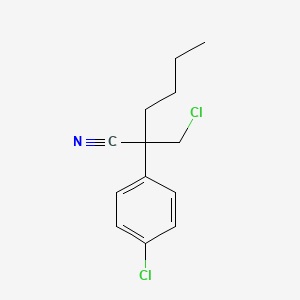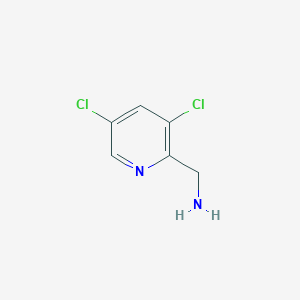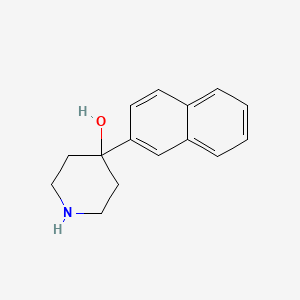
3-(Chloromethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloromethyl group at the third position and a carbonitrile group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrogen cyanide. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or crystallization.
Another method involves the use of 2-pyridinecarbonitrile as a starting material. This compound is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
化学反应分析
Types of Reactions
3-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine-2-carbonitrile derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of pyridine-2-carbonitrile.
Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.
Reduction Reactions: Products include primary amines.
科学研究应用
3-(Chloromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)picolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine-3-carbonitrile: Similar structure but with different positional isomerism.
3-(Bromomethyl)pyridine-2-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-(Chloromethyl)pyridine-4-carbonitrile: Similar structure but with the carbonitrile group at the fourth position.
Uniqueness
3-(Chloromethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and carbonitrile groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
属性
CAS 编号 |
205984-76-5 |
|---|---|
分子式 |
C7H5ClN2 |
分子量 |
152.58 g/mol |
IUPAC 名称 |
3-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 |
InChI 键 |
NSHRDLJXYGLUCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C#N)CCl |
规范 SMILES |
C1=CC(=C(N=C1)C#N)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1629070.png)




![N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1629076.png)



